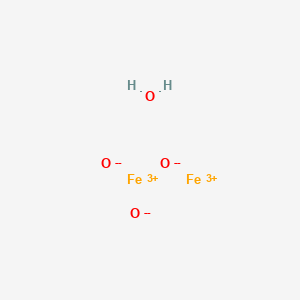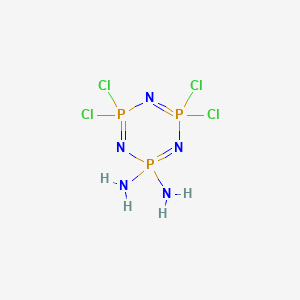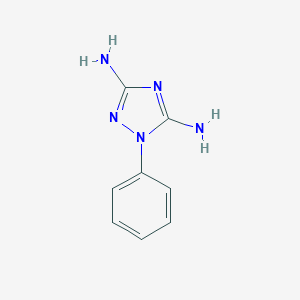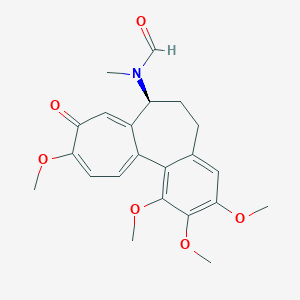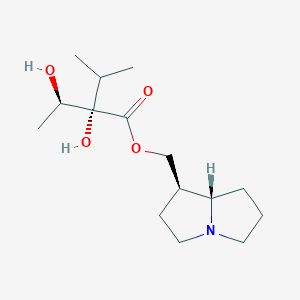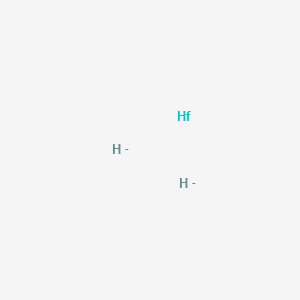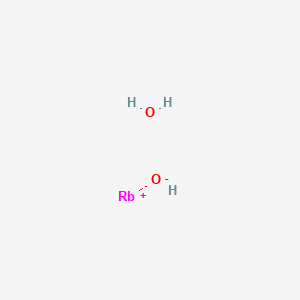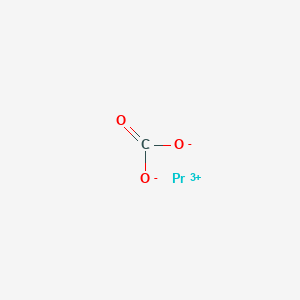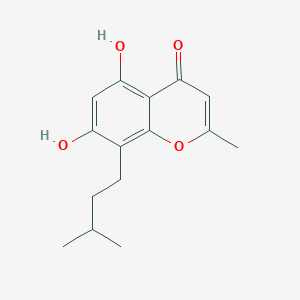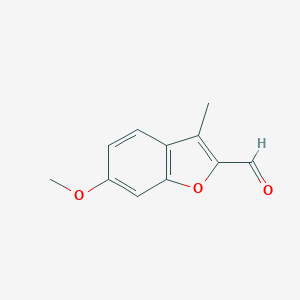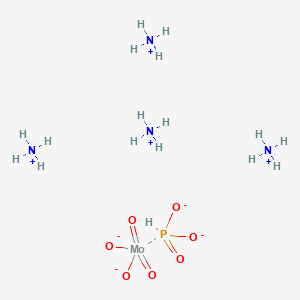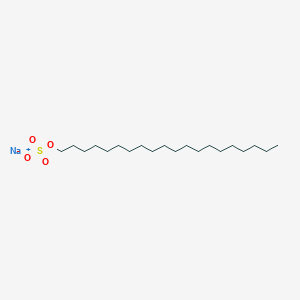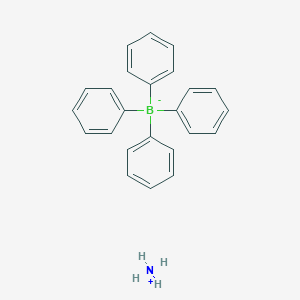
テトラフェニルホウ酸アンモニウム
概要
説明
Ammonium tetraphenylborate is an organoboron compound with the chemical formula NH₄B(C₆H₅)₄. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents. This compound is known for its use in various chemical applications, particularly in the field of analytical chemistry.
科学的研究の応用
Ammonium tetraphenylborate has several applications in scientific research:
Analytical Chemistry: It is used as a reagent for the detection and quantification of metal ions in solution.
Electrochemistry: It is used in the preparation of ion-selective electrodes for potentiometric measurements.
Organic Synthesis: It serves as a phenyl donor in palladium-catalyzed cross-coupling reactions to prepare arylalkenes and biaryl compounds.
作用機序
Target of Action
Ammonium tetraphenylborate (NH4B(C6H5)4) is a chemical compound that primarily targets electron traps . These traps play a crucial role in the formation of stable triplet states when the compound is excited by UV light .
Mode of Action
The compound undergoes a reversible thermal dissociation , releasing free tetramethyl guanidinium (TMG) . This thermally reversible organocatalyst can be readily introduced as an additive in industrially relevant materials such as disulfide-containing polyurethane networks (PU) that undergo disulfide exchange in the presence of a base catalyst .
Biochemical Pathways
The primary biochemical pathway affected by ammonium tetraphenylborate involves the capture of electrons on electron traps , leading to the formation of stable triplet states . This process is characterized by self-sensitized luminescence .
Pharmacokinetics
The solubility of ammonium tetraphenylborate in acetone, water, and their mixtures was studied, and it was found that the solubility in a mixed solvent passes through a maximum for all the salts .
Result of Action
The result of the action of ammonium tetraphenylborate is the formation of stable triplet states due to the capture of electrons on electron traps . This leads to self-sensitized luminescence . In addition, the compound’s reversible thermal dissociation allows for multiple reprocessing cycles while effectively maintaining a creep-free state at service temperature .
Action Environment
The action of ammonium tetraphenylborate can be influenced by environmental factors such as temperature. For instance, the compound undergoes a reversible thermal dissociation, which is a temperature-dependent process . Furthermore, the solubility of the compound, which can affect its bioavailability and efficacy, varies depending on the solvent used .
生化学分析
Biochemical Properties
Ammonium tetraphenylborate is known to interact with various biomolecules. For instance, it has been observed to form π-facial hydrogen bonds with phenyl rings This interaction could potentially influence the behavior of enzymes and proteins that contain aromatic amino acids
Cellular Effects
It has been suggested that the compound may influence cellular processes by interacting with certain biomolecules For example, its ability to form hydrogen bonds with phenyl rings could potentially affect the structure and function of proteins within cells
Molecular Mechanism
It is known to form hydrogen bonds with phenyl rings , which could potentially influence the behavior of biomolecules at the molecular level
Temporal Effects in Laboratory Settings
It has been suggested that the compound may exhibit self-sensitized luminescence, indicating the formation of stable triplet states due to the capture of electrons on electron traps
準備方法
Synthetic Routes and Reaction Conditions
Ammonium tetraphenylborate can be synthesized by reacting sodium tetraphenylborate with ammonium chloride in an aqueous solution. The reaction proceeds as follows:
NaB(C6H5)4+NH4Cl→NH4B(C6H5)4+NaCl
The reaction mixture is stirred, and the precipitate formed is filtered, washed, and dried to obtain pure ammonium tetraphenylborate .
Industrial Production Methods
In industrial settings, the production of ammonium tetraphenylborate involves similar reaction conditions but on a larger scale. The process may include additional purification steps such as recrystallization to ensure high purity of the final product .
化学反応の分析
Types of Reactions
Ammonium tetraphenylborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in ion-exchange reactions where the tetraphenylborate anion is replaced by other anions.
Complex Formation: It forms complexes with metal ions, which can be used in analytical chemistry for the detection and quantification of metal ions.
Common Reagents and Conditions
Reagents: Common reagents include sodium tetraphenylborate, ammonium chloride, and various metal salts.
Conditions: Reactions are typically carried out in aqueous or organic solvents at room temperature.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, in ion-exchange reactions, the product is the corresponding ammonium salt of the exchanged anion .
類似化合物との比較
Similar Compounds
- Sodium tetraphenylborate
- Potassium tetraphenylborate
- Tetrabutylammonium tetraphenylborate
Comparison
Ammonium tetraphenylborate is unique in its ability to form stable complexes with a wide range of metal ions, making it particularly useful in analytical applications. Compared to sodium and potassium tetraphenylborate, the ammonium salt is less soluble in water, which can be advantageous in certain analytical procedures .
特性
IUPAC Name |
azanium;tetraphenylboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.H3N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H3/q-1;/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFYDLYRTYMBIL-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561024 | |
| Record name | Ammonium tetraphenylborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14637-34-4 | |
| Record name | Ammonium tetraphenylborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium tetraphenylborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


